molecular formula C17H11F3O2 B6384508 3-(Naphthalen-2-yl)-5-(trifluoromethoxy)phenol CAS No. 1261903-44-9

3-(Naphthalen-2-yl)-5-(trifluoromethoxy)phenol

Cat. No.: B6384508
CAS No.: 1261903-44-9
M. Wt: 304.26 g/mol
InChI Key: MQXINYBDMOPJRM-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)-5-(trifluoromethoxy)phenol is an organic compound characterized by the presence of a naphthalene ring and a trifluoromethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)-5-(trifluoromethoxy)phenol typically involves the reaction of naphthalene derivatives with trifluoromethoxyphenol under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where naphthalene is reacted with trifluoromethoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

3-(Naphthalen-2-yl)-5-(trifluoromethoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the naphthalene and trifluoromethoxy groups contribute to its hydrophobic interactions. These interactions can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl trifluoromethanesulfonate: Similar in structure but with a sulfonate group instead of a phenol group.

    2-(Naphthalen-2-yl)phenol: Lacks the trifluoromethoxy group.

    3-(Naphthalen-2-yl)-4-methoxyphenol: Contains a methoxy group instead of a trifluoromethoxy group.

Uniqueness

3-(Naphthalen-2-yl)-5-(trifluoromethoxy)phenol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific interactions with biological targets.

Properties

IUPAC Name

3-naphthalen-2-yl-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3O2/c18-17(19,20)22-16-9-14(8-15(21)10-16)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXINYBDMOPJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686639
Record name 3-(Naphthalen-2-yl)-5-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-44-9
Record name 3-(Naphthalen-2-yl)-5-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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